3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group
Vorbereitungsmethoden
The synthesis of 3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-1,2,4-triazole and benzaldehyde.
Reaction Conditions: The triazole is then reacted with benzaldehyde under specific conditions to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve high-pressure reactors and controlled environments to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of novel drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
3-(1-Methyl-1H-1,2,4-triazol-3-yl)benzaldehyde can be compared with other similar compounds:
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound features a methoxy group instead of an aldehyde group, leading to different chemical reactivity and applications.
1-Methyl-1H-1,2,4-triazol-3-yl)methyl-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione: This compound is used as an intermediate in the synthesis of antiviral drugs.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: These compounds are studied for their energetic properties and potential use in explosives.
Eigenschaften
Molekularformel |
C10H9N3O |
---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
3-(1-methyl-1,2,4-triazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-7-11-10(12-13)9-4-2-3-8(5-9)6-14/h2-7H,1H3 |
InChI-Schlüssel |
DCZUMQHSVDMSEY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC(=N1)C2=CC=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.